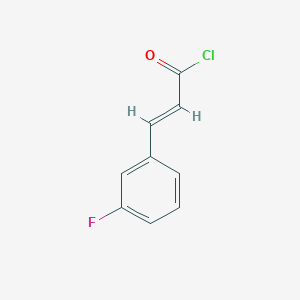

3-Fluorocinnamoyl chloride

Description

3-Fluorocinnamoyl chloride is a fluorinated derivative of cinnamoyl chloride, characterized by a fluorine atom at the meta position (3-position) on the benzene ring of the cinnamoyl group. The fluorine substituent introduces electron-withdrawing effects, altering reactivity and physical properties compared to non-fluorinated counterparts. This compound is likely used in pharmaceutical synthesis and acylating reactions, similar to other cinnamoyl derivatives .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOVOKZDYQTGTL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257102 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-05-4, 39098-87-8 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39098-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocinnamoyl chloride involves complex chemical reactions. One common method is the direct fluorination of cinnamoyl chloride using fluorinating agents. The reaction typically requires controlled conditions, such as low temperatures and the presence of a catalyst, to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced fluorinating agents and catalysts helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocinnamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.

Oxidation and Reduction Reactions: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as Lewis acids are often used to facilitate the reactions.

Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while addition reactions can produce various fluorinated derivatives.

Scientific Research Applications

Organic Synthesis

3-Fluorocinnamoyl chloride serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its ability to undergo various reactions makes it valuable for developing new materials with unique properties .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacological agent. For instance, it has been utilized in the synthesis of inhibitors targeting specific proteases involved in viral infections. Studies have shown that derivatives containing 3-fluorocinnamoyl groups exhibit significant inhibitory activity against enzymes like EV71 3C protease, which is critical for viral replication .

Additionally, research indicates that compounds derived from this compound demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .

Material Science

The unique chemical properties of this compound make it suitable for developing specialty chemicals and materials. Its reactivity allows for modifications that can enhance the performance characteristics of polymers and other materials.

Case Study 1: Antiviral Activity

A study evaluated the efficacy of compounds synthesized from this compound against viral proteases. The results indicated that specific derivatives showed IC50 values in the low micromolar range, demonstrating significant antiviral potential .

Case Study 2: Anticancer Properties

Research involving the application of 3-fluorocinnamoyl derivatives on pancreatic cancer cell lines revealed that certain compounds exhibited higher efficacy compared to standard treatments like 5-fluorouracil (5-FU), indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-Fluorocinnamoyl chloride involves its ability to interact with various molecular targets. The presence of the fluorine atom enhances its reactivity and allows it to form strong bonds with other molecules. This property is particularly useful in drug design, where the compound can be used to modify the activity of target proteins and enzymes .

Comparison with Similar Compounds

Research Trends and Gaps

- Synthetic Routes: Limited data exist on the synthesis of this compound. Potential methods could mirror those for cinnamoyl chloride, such as reacting 3-fluorocinnamic acid with thionyl chloride .

- Applications: Fluorinated compounds are increasingly valued in drug design for improved bioavailability and target binding. This compound could enable novel fluorinated polyimides or kinase inhibitors .

Biological Activity

3-Fluorocinnamoyl chloride, a derivative of cinnamic acid, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound (C9H6ClFO) is characterized by its unique structure that includes a fluorine atom at the 3-position of the cinnamic acid backbone. This modification can significantly influence the compound's biological properties. The compound is often synthesized through acylation reactions involving cinnamic acid derivatives and thionyl chloride or phosphorus oxychloride to yield the corresponding acid chlorides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In a comparative analysis, it was found that compounds with similar structural motifs exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 25.9 µM against MRSA, outperforming standard antibiotics like ampicillin (MIC 45.8 µM) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| This compound | MRSA | TBD | |

| Compound A (related) | MRSA | 25.9 | |

| Compound B | Mycobacterium tuberculosis | TBD | |

| Ampicillin | MRSA | 45.8 |

Anti-inflammatory Effects

In vitro studies using THP1-Blue™ NF-κB cells indicated that this compound and its analogs can modulate inflammatory responses by influencing the activity of the NF-κB transcription factor. Certain derivatives showed a reduction in NF-κB activity by approximately 9%, suggesting potential applications in treating inflammatory diseases . However, some compounds increased NF-κB activity by 10-15%, indicating that structural modifications can lead to varied effects on inflammation .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been noted that cinnamic acid derivatives possess significant anticancer effects due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have shown efficacy against various cancer cell lines, including breast and pancreatic cancer cells, with IC50 values indicating potent cytotoxicity .

Table 2: Anticancer Efficacy of Cinnamic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | |

| Compound X | BxPC-3 (pancreatic cancer) | TBD | |

| Compound Y | AsPC-1 (metastatic) | TBD |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and inflammation.

- Modulation of Signaling Pathways : The ability to influence NF-κB signaling suggests that these compounds may affect cellular responses to stress and inflammation.

- Induction of Apoptosis : Evidence suggests that derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Several case studies have documented the effectiveness of cinnamic acid derivatives in preclinical settings:

- Study on MRSA Inhibition : A series of novel cinnamic acid derivatives were tested against clinical isolates of MRSA, revealing promising antimicrobial activity with specific modifications enhancing efficacy.

- Anti-inflammatory Potential : In vitro assays demonstrated that certain derivatives could significantly reduce inflammatory markers in stimulated THP1 cells.

- Cytotoxicity Against Cancer Cells : Various analogs were evaluated for cytotoxic effects on different cancer cell lines, with some showing selective inhibition over normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 3-fluorocinnamoyl chloride with high purity?

- Methodology : Optimize acylation of 3-fluorocinnamic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. Ensure inert atmosphere (argon/nitrogen) to prevent hydrolysis .

- Critical Parameters : Reaction temperature (40–60°C), stoichiometric excess of chlorinating agent (1.2–1.5 equiv), and post-reaction purification via vacuum distillation or recrystallization.

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store in sealed, moisture-free containers under inert gas at –20°C. Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) for dilution. Conduct regular stability assays using Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic degradation (e.g., carbonyl peak shifts) .

- Safety Precautions : Employ fume hoods, chemical-resistant gloves, and eye protection. Neutralize spills with sodium bicarbonate.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identify fluorine environment (δ ~ -110 to -120 ppm for aromatic F).

- ¹H/¹³C NMR : Confirm cinnamoyl backbone (vinyl protons at δ 6.5–7.5 ppm; carbonyl carbon at ~170 ppm).

- IR Spectroscopy : Detect C=O stretch (~1760 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction kinetics of this compound in nucleophilic acyl substitutions be systematically analyzed?

- Methodology : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with amines or alcohols. Apply pseudo-first-order kinetics under excess nucleophile conditions. Compare activation energies (Arrhenius plots) for fluorinated vs. non-fluorinated analogs to assess electronic effects .

- Data Interpretation : Correlate Hammett σ values of substituents with rate constants to quantify fluorine’s electron-withdrawing impact.

Q. What strategies mitigate byproduct formation during peptide coupling reactions using this compound?

- Methodology :

- Byproduct Identification : Use high-resolution LC-MS to detect fluorinated impurities (e.g., dimerization products).

- Optimization : Add scavengers (e.g., Hünig’s base) to quench excess reagent. Reduce reaction temperature to minimize side reactions. Validate via orthogonal purification (e.g., preparative HPLC) .

Q. How do computational models predict the reactivity of this compound in diverse chemical environments?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and LUMO distributions. Compare with experimental results (e.g., regioselectivity in Friedel-Crafts acylations) to validate predictive accuracy .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields of this compound derivatives?

- Methodology : Conduct systematic reviews (PRISMA guidelines) to identify variables like solvent polarity, catalyst loadings, or moisture levels. Replicate experiments under controlled conditions (double-blinded if applicable) and apply statistical tools (ANOVA) to isolate confounding factors .

Q. What quality control measures ensure reproducibility in fluorinated compound synthesis?

- Methodology :

- Batch Consistency : Use NIST-traceable reference standards for calibration.

- Interlab Validation : Share protocols via platforms like Cochrane Collaboration to harmonize methodologies .

Safety and Ethical Compliance

Q. What are the ethical considerations for using halogenated acylating agents in biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.